9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A Technical Guide to a Highly Active Organocatalyst
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A Technical Guide to a Highly Active Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Azabicyclo[3.3.1]nonane N-oxyl, commonly known as ABNO, is a stable and sterically unhindered nitroxyl (B88944) radical that has emerged as a highly efficient organocatalyst for a variety of chemical transformations.[1][2] Its primary application lies in the aerobic oxidation of alcohols to their corresponding aldehydes and ketones, often in conjunction with a copper co-catalyst.[3] ABNO frequently demonstrates superior reactivity and broader substrate scope compared to the more traditional nitroxyl radical catalyst, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), particularly in the oxidation of sterically hindered and secondary alcohols.[1][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of ABNO, with a focus on its utility in organic synthesis and its potential role in drug development through the efficient production of key intermediates.
Physicochemical Properties
ABNO is a red solid at room temperature and possesses a unique bicyclic structure that contributes to its high reactivity and stability.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31785-68-9 | [3] |
| Molecular Formula | C₈H₁₄NO | [3] |
| Molecular Weight | 140.20 g/mol | [3] |
| Appearance | Red solid | [5] |
| Melting Point | 65-70 °C | [6] |
| Storage | 2-8 °C, under inert gas | [3] |
Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
A practical and scalable multi-step synthesis of ABNO has been well-documented, proceeding through several key intermediates without the need for chromatographic purification of the final product.[5][7] The overall synthetic workflow is depicted below.
Detailed Experimental Protocol for ABNO Synthesis
The following protocol is a summary of the procedure described in Organic Syntheses.[7]
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
To a cooled (0-10 °C) aqueous solution of benzylamine, 18% sulfuric acid is added.[7]
-
Glutaraldehyde (50% aqueous solution) and acetonedicarboxylic acid are then added sequentially while maintaining a low temperature (<5 °C).[7]
-
A solution of sodium acetate (B1210297) is added, and the reaction mixture is aged, allowing for the Robinson-Schöpf type condensation to proceed.[7]
-
The pH is adjusted to 2 with sulfuric acid, and the aqueous layer is extracted with MTBE to remove impurities.[7]
-
The pH of the aqueous layer is then adjusted to 8 with sodium carbonate, and the product is extracted with a mixture of heptane (B126788) and MTBE.[7]
-
The organic layer is dried and concentrated to yield the crude product, which is used in the next step without further purification.[7]
Step 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
The crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in methanol.[7]
-
Sodium borohydride (B1222165) is added portion-wise at low temperature to reduce the ketone to the corresponding alcohol.[7]
-
The reaction is quenched by the addition of hydrochloric acid to adjust the pH to 5-6.[7]
-
The pH is then raised to 11-12 with sodium hydroxide, and the product is extracted with MTBE.[7]
-
The organic layer is washed, dried, and concentrated to give the crude alcohol.[7]
Step 3: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
-
The crude alcohol is treated with 70% sulfuric acid at an elevated temperature to induce dehydration.[7]
-
The reaction mixture is cooled, and the pH is adjusted to 8-9 with sodium hydroxide.[7]
-
The resulting olefin is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.[7]
Step 4: Synthesis of 9-Azabicyclo[3.3.1]nonane
-
The crude olefin is dissolved in isopropanol (B130326) and subjected to hydrogenation in the presence of Pearlman's catalyst (Pd(OH)₂/C) under hydrogen pressure at 50 °C.[7]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude bicyclic amine.[7]
Step 5: Synthesis of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
The crude 9-azabicyclo[3.3.1]nonane is dissolved in acetonitrile (B52724).[5]
-
Sodium tungstate (B81510) dihydrate is added, followed by the portion-wise addition of urea-hydrogen peroxide at 0 °C.[5]
-
The reaction mixture is stirred at 0 °C and then at ambient temperature.[5]
-
The final product, ABNO, is obtained as a red solid after workup and crystallization.[5]
Application in Catalytic Oxidation of Alcohols
The primary and most significant application of ABNO is in the aerobic oxidation of alcohols. In combination with a copper(I) salt, it forms a highly active catalytic system that utilizes molecular oxygen from the air as the terminal oxidant.[4] This system is particularly advantageous as it operates under mild conditions (room temperature) and exhibits broad functional group tolerance.[4][8]
Catalytic Cycle
The proposed catalytic cycle for the Cu/ABNO-catalyzed aerobic oxidation of alcohols involves the interplay between the copper center and the nitroxyl radical.
Quantitative Performance Data
The Cu/ABNO catalyst system has demonstrated high efficiency in the oxidation of a diverse range of primary and secondary alcohols. The following tables summarize the yields obtained for various substrates.
Table 1: Oxidation of Primary Alcohols with Cu/ABNO [4][8]
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| Cinnamyl alcohol | Cinnamaldehyde | >99 |
| 1-Octanol | 1-Octanal | 94 |
| Cyclohexanemethanol | Cyclohexanecarbaldehyde | 97 |
| Geraniol | Geranial | 93 |
| N-Boc-valinol | N-Boc-valinal | 90 |
Table 2: Oxidation of Secondary Alcohols with Cu/ABNO [4][8]
| Substrate | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | >99 |
| 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | >99 |
| 2-Octanol | 2-Octanone | 96 |
| Cyclohexanol | Cyclohexanone | 95 |
| Borneol | Camphor | 94 |
| Menthol | Menthone | 91 |
Experimental Protocol for a Typical Cu/ABNO Catalyzed Oxidation
The following is a general procedure for the aerobic oxidation of an alcohol using the Cu/ABNO system.[1][8]
-
To a flask open to the atmosphere, add the alcohol substrate (1.0 mmol), acetonitrile (10 mL), (4,4'-dimethoxy-2,2'-bipyridine)Cu(I)OTf (0.05 mmol), and ABNO (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 hour, often indicated by a color change from red/brown to green or blue.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica (B1680970) gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Applications in Drug Development and Complex Molecule Synthesis
The high efficiency, mild reaction conditions, and broad functional group tolerance of the ABNO-catalyzed oxidation make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[9] The selective oxidation of alcohols is a fundamental transformation in the synthesis of many pharmaceuticals.
While a specific, detailed multi-step synthesis of a marketed drug prominently featuring an ABNO-catalyzed oxidation was not identified in the surveyed literature, the utility of this methodology is evident in its ability to efficiently generate functionalized aldehydes and ketones. These carbonyl compounds are versatile intermediates that can be readily converted into a wide array of other functional groups and molecular scaffolds common in medicinal chemistry. For instance, the ABNO/Cu system has been successfully employed in the aerobic oxidative coupling of alcohols and amines to directly form amides, a critical linkage in numerous drug molecules.[3][10]
The ability of ABNO to oxidize sterically hindered secondary alcohols with high yields is particularly relevant in the synthesis of natural products and other complex chiral molecules, where such functionalities are common.[4] The chemoselective oxidation of a specific alcohol in the presence of other sensitive functional groups, a hallmark of the ABNO/Cu system, can significantly streamline synthetic routes by reducing the need for protecting group manipulations.[8] This efficiency is a key consideration in the development of scalable and cost-effective syntheses for drug candidates.
Conclusion
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a powerful and versatile organocatalyst for the aerobic oxidation of alcohols. Its superior reactivity compared to traditional nitroxyl radicals like TEMPO, especially for challenging substrates, combined with mild reaction conditions and high functional group tolerance, makes it an invaluable tool for synthetic chemists. The straightforward, scalable synthesis of ABNO further enhances its practical utility. For researchers and professionals in drug development, the Cu/ABNO catalytic system offers an efficient and green method for the synthesis of key carbonyl-containing intermediates, thereby facilitating the construction of complex and biologically active molecules. As the demand for more efficient and sustainable chemical processes grows, the application of ABNO in both academic and industrial settings is expected to expand.
References
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- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 6. Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
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